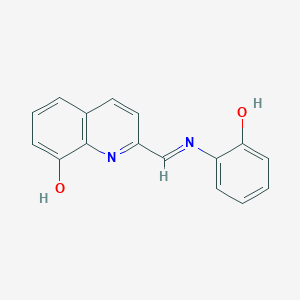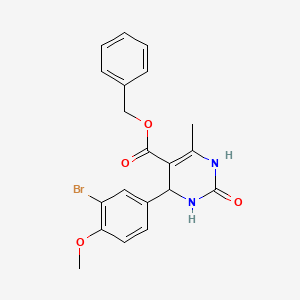
2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide typically involves the reaction of 2,4-dichlorobenzoic acid with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is then cyclized to form the final product. Common reagents used in this synthesis include hydrazine hydrate, benzyl bromide, and indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide include other hydrazides and indole derivatives, such as:
- 2,4-Dichloro-benzoic acid hydrazide
- 1-Benzyl-2-oxo-1,2-dihydro-indole-3-carbohydrazide
- 5-Bromo-2-oxo-1,2-dihydro-indole-3-carbohydrazide
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both 2,4-dichlorobenzoic acid and indole derivatives. This unique combination may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H14BrCl2N3O2 |
|---|---|
Peso molecular |
503.2 g/mol |
Nombre IUPAC |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-2,4-dichlorobenzamide |
InChI |
InChI=1S/C22H14BrCl2N3O2/c23-14-6-9-19-17(10-14)20(22(30)28(19)12-13-4-2-1-3-5-13)26-27-21(29)16-8-7-15(24)11-18(16)25/h1-11,30H,12H2 |
Clave InChI |
MDBKUSNYCGERLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
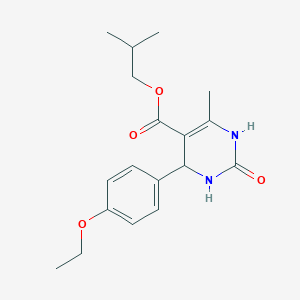
![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)

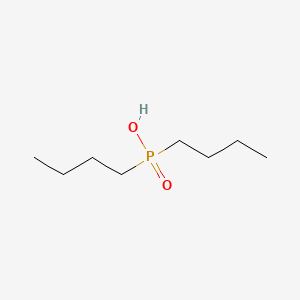
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)

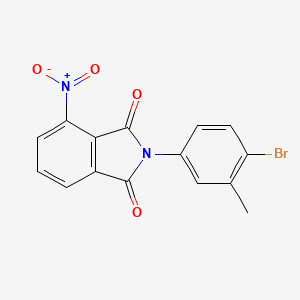
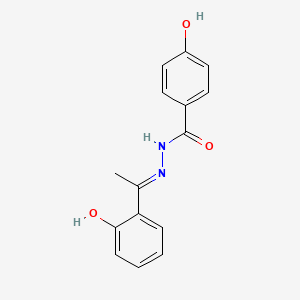
![2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11708346.png)
![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
